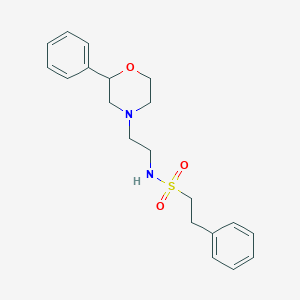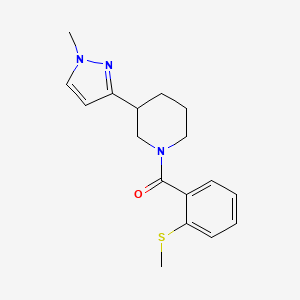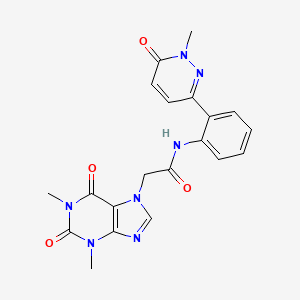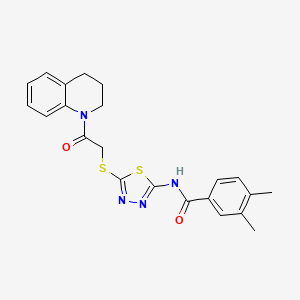
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Antiviral Activity
The indole nucleus, which is structurally similar to the core of our compound of interest, has been found in many synthetic drug molecules and is known for its high affinity to multiple receptors. This makes it a valuable scaffold for developing new derivatives with potential antiviral properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses .
Anti-inflammatory Properties
Indole derivatives are also recognized for their anti-inflammatory capabilities. By modulating inflammatory pathways, these compounds can be useful in the treatment of chronic inflammation-related diseases. The research into indole derivatives continues to expand, exploring their potential as anti-inflammatory agents .
Anticancer Applications
Some indole derivatives possess anticancer activities, making them of interest for cancer research. They can act on various pathways involved in cancer cell proliferation and survival. The development of new indole-based compounds could lead to novel treatments for different types of cancer .
Antimicrobial Effects
The antimicrobial properties of indole derivatives make them candidates for the development of new antibiotics. With antibiotic resistance on the rise, the synthesis of new compounds based on the indole scaffold could provide alternative solutions to combat bacterial infections .
Antidiabetic Potential
Research has indicated that indole derivatives may have applications in managing diabetes. By influencing insulin secretion or insulin sensitivity, these compounds could be used to develop new antidiabetic medications .
Neuroprotective Effects
Indole derivatives have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. Their ability to interact with neural pathways and protect nerve cells from damage could lead to new therapeutic approaches for neurodegenerative disorders .
特性
IUPAC Name |
[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-11-3-5-12(6-4-11)14-13(17)15(22-18-14)16(21)20-9-7-19(2)8-10-20/h3-6H,7-10,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALOOZKGWJQFKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2360592.png)



![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2360600.png)
![5-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2360601.png)
![4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole](/img/structure/B2360602.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2360605.png)



![N-(2-furylmethyl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2360611.png)
![N-((6-nitrobenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2360612.png)
